molecular formula C10H24ClN B1590361 Methyl tripropyl ammonium chloride CAS No. 75373-66-9

Methyl tripropyl ammonium chloride

Cat. No.: B1590361
CAS No.: 75373-66-9
M. Wt: 193.76 g/mol
InChI Key: ZUCOWQZUGKUQCH-UHFFFAOYSA-M
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Description

Methyl tripropyl ammonium chloride: is a quaternary ammonium compound with the molecular formula C₁₀H₂₄ClN . It is known for its applications in various fields such as chemistry, biology, medicine, and industry due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Alkylation of Triethylamine: One common synthetic route involves the alkylation of triethylamine with 1-chloropropane in the presence of a suitable solvent like methanol.

  • Quaternization Reaction: Another method is the quaternization of tertiary amines with alkyl halides under anhydrous conditions.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Process: Some industrial setups may employ continuous flow reactors to ensure consistent product quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are typically employed.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: Methyl tripropyl ammonium chloride is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases. Biology: It serves as a disinfectant and antiseptic in biological research, helping to control microbial contamination. Medicine: The compound is utilized in pharmaceutical formulations for its antimicrobial properties. Industry: It is employed in the production of surfactants, emulsifiers, and other chemical intermediates.

Molecular Targets and Pathways:

  • Disruption of Cell Membranes: this compound exerts its antimicrobial effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death.

  • Inhibition of Enzymatic Activity: It can inhibit the activity of certain enzymes essential for microbial growth and metabolism.

Comparison with Similar Compounds

  • Tetrapropylammonium Chloride: Another quaternary ammonium compound with similar applications but differing in molecular structure.

  • Benzalkonium Chloride: Used in disinfectants and preservatives, with a different alkyl chain length.

Uniqueness:

  • Methyl tripropyl ammonium chloride: stands out due to its specific alkyl chain length and its effectiveness in various applications, making it a versatile compound in scientific research and industry.

Properties

IUPAC Name

methyl(tripropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.ClH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCOWQZUGKUQCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(CCC)CCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549389
Record name N-Methyl-N,N-dipropylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75373-66-9
Record name N-Methyl-N,N-dipropylpropan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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